4-Chloro-thiazole-2-carbonitrile

Description

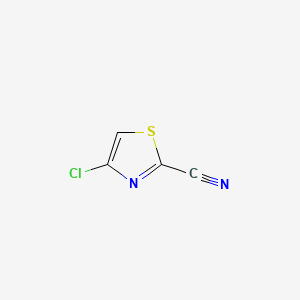

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-1,3-thiazole-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HClN2S/c5-3-2-8-4(1-6)7-3/h2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCXNQDRYFDQOSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701305036 | |

| Record name | 4-Chloro-2-thiazolecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701305036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1363383-13-4 | |

| Record name | 4-Chloro-2-thiazolecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1363383-13-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-thiazolecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701305036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Chloro-thiazole-2-carbonitrile synthesis pathway

An In-Depth Technical Guide to the Synthesis of 4-Chloro-thiazole-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and scientifically validated synthetic pathway for this compound, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The narrative delves into the strategic considerations behind the chosen synthetic route, elucidating the mechanistic underpinnings of each transformation. Detailed, step-by-step experimental protocols are provided, alongside quantitative data and visual representations of the synthetic workflow, to ensure reproducibility and facilitate adoption by researchers in the field. The core of this guide is a multi-step synthesis commencing with the well-established Hantzsch thiazole synthesis, followed by strategic functional group manipulations to yield the target molecule.

Introduction: The Significance of the this compound Scaffold

The thiazole ring is a privileged heterocyclic motif frequently encountered in a wide array of biologically active compounds and approved pharmaceuticals. Its unique electronic properties and ability to participate in various intermolecular interactions make it a valuable building block in the design of novel therapeutic agents. The specific substitution pattern of this compound, featuring a halogen at the 4-position and a cyano group at the 2-position, offers medicinal chemists a versatile platform for further structural elaboration. The chloro moiety can serve as a handle for cross-coupling reactions, while the nitrile group can be hydrolyzed to a carboxylic acid or an amide, or participate in the formation of other nitrogen-containing heterocycles. This guide aims to provide a clear and detailed pathway to access this valuable synthetic intermediate.

Retrosynthetic Analysis and Strategic Pathway Selection

A retrosynthetic analysis of this compound suggests a disconnection strategy that hinges on the formation of the thiazole ring and the introduction of the chloro and cyano functionalities. A logical and efficient forward synthesis has been designed based on the well-precedented and robust Hantzsch thiazole synthesis, followed by functional group interconversion via the Sandmeyer reaction.

The chosen synthetic pathway prioritizes the use of readily available starting materials and employs reliable, high-yielding reactions. The key steps are:

-

Step 1: Hantzsch Thiazole Synthesis of 2-Aminothiazole. This foundational step constructs the core thiazole ring from simple acyclic precursors.

-

Step 2: Synthesis of 2-Amino-4-chlorothiazole. This step introduces the crucial chlorine atom at the 4-position.

-

Step 3: Sandmeyer Cyanation to Yield this compound. This final transformation converts the 2-amino group into the target nitrile functionality.

This strategic sequence is advantageous as it installs the less reactive chloro group before the more sensitive cyano group, minimizing potential side reactions.

Detailed Synthetic Pathway and Mechanistic Insights

Overall Synthetic Scheme

Caption: Overall synthetic workflow for this compound.

Step 1: Hantzsch Thobiazone Synthesis of 2-Aminothiazole

The Hantzsch thiazole synthesis is a classic condensation reaction between an α-halocarbonyl compound and a thioamide-containing reactant, in this case, thiourea.[1][2][3] This reaction provides a straightforward and efficient route to the 2-aminothiazole core.

Mechanism: The reaction is initiated by the nucleophilic attack of the sulfur atom of thiourea on the electrophilic carbon of the α-halocarbonyl. This is followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic 2-aminothiazole.

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

Experimental Protocols

Step 1: Synthesis of 2-Aminothiazole

This protocol is adapted from established Hantzsch synthesis procedures.[2]

Materials:

-

Chloroacetaldehyde (50% aqueous solution)

-

Thiourea

-

Deionized water

-

Ethanol

-

Standard laboratory glassware (round-bottom flask, reflux condenser)

-

Heating mantle and magnetic stirrer

Procedure:

-

In a 250 mL round-bottom flask, dissolve thiourea (7.6 g, 0.1 mol) in 50 mL of water with gentle warming.

-

Once the thiourea is completely dissolved, cool the solution to room temperature.

-

Slowly add the 50% aqueous solution of chloroacetaldehyde (15.7 g, 0.1 mol) dropwise over 15 minutes. An exothermic reaction will be observed.

-

After the addition is complete, heat the reaction mixture to reflux for 2 hours.

-

Cool the reaction mixture to room temperature and then place it in an ice bath to induce crystallization.

-

Collect the crude product by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a minimal amount of hot ethanol to obtain pure 2-aminothiazole as off-white crystals.

-

Dry the product in a desiccator.

Quantitative Data:

| Parameter | Expected Value |

| Yield | 75-85% |

| Melting Point | 91-93 °C |

Step 2: Synthesis of 2-Amino-4-chlorothiazole

This procedure is based on the direct chlorination of 2-aminothiazole.

Materials:

-

2-Aminothiazole

-

N-Chlorosuccinimide (NCS)

-

Acetonitrile

-

Standard laboratory glassware

Procedure:

-

Dissolve 2-aminothiazole (1.0 g, 10 mmol) in 20 mL of acetonitrile in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-chlorosuccinimide (1.34 g, 10 mmol) portion-wise over 10 minutes, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

Quantitative Data:

| Parameter | Expected Value |

| Yield | 60-70% |

| Physical State | White to off-white solid |

Step 3: Sandmeyer Cyanation for the Synthesis of this compound

This protocol utilizes a Sandmeyer reaction to convert the 2-amino group to a nitrile.[4][5]

Materials:

-

2-Amino-4-chlorothiazole

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Copper(I) cyanide (CuCN)

-

Potassium cyanide (KCN) (Caution: Highly Toxic)

-

Deionized water

-

Dichloromethane

-

Standard laboratory glassware

Procedure:

-

Diazotization:

-

In a flask, suspend 2-amino-4-chlorothiazole (1.35 g, 10 mmol) in a mixture of concentrated HCl (5 mL) and water (10 mL).

-

Cool the suspension to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (0.76 g, 11 mmol) in water (5 mL) dropwise, keeping the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

-

-

Cyanation:

-

In a separate flask, prepare a solution of copper(I) cyanide (1.08 g, 12 mmol) and potassium cyanide (1.56 g, 24 mmol) in water (20 mL). (EXTREME CAUTION: Use a well-ventilated fume hood and appropriate personal protective equipment when handling cyanides).

-

Cool the cyanide solution to 0 °C.

-

Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 50-60 °C for 1 hour.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and extract with dichloromethane (3 x 30 mL).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

-

Quantitative Data:

| Parameter | Expected Value |

| Yield | 50-65% |

| Physical State | Solid |

Alternative Synthetic Strategies

While the presented pathway is robust, alternative routes to this compound exist. One notable alternative involves the initial synthesis of 2-bromothiazole from 2-aminothiazole via a Sandmeyer reaction with a bromide source.[6] The resulting 2-bromothiazole can then be subjected to a copper-catalyzed cyanation reaction.[6] Subsequently, chlorination at the 4-position would yield the final product. This pathway may be advantageous if the direct chlorination of 2-aminothiazole proves to be low-yielding or non-selective.

Another approach could involve the synthesis of 4-chloro-thiazole-2-carboxamide, followed by dehydration to the nitrile using reagents such as phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride.[7][8][9]

Conclusion

This technical guide has detailed a comprehensive and practical synthetic pathway for the preparation of this compound. By leveraging the foundational Hantzsch thiazole synthesis and the versatile Sandmeyer reaction, this valuable heterocyclic building block can be accessed in a multi-step sequence from simple starting materials. The provided experimental protocols, mechanistic insights, and quantitative data are intended to empower researchers in their synthetic endeavors and facilitate the exploration of novel chemical space in drug discovery and development.

References

- Synthesis of 2-aminothiazole derivatives 3a–c from 2-bromothiazole (1) and amines 2a–c. (n.d.). ScienceDirect.

- Ali, A., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances, 11(45), 28246-28267.

- SynArchive. (2024). Hantzsch Thiazole Synthesis.

- El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.

- Google Patents. (n.d.). US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride.

- Google Patents. (n.d.). AU2004200096A1 - 2-Amino-thiazole derivatives, process for their preparation, and their use as antitumor agents.

- Organic Chemistry Portal. (n.d.). Thiazole synthesis.

- Siméon, F. G., et al. (2008). Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts. The Journal of organic chemistry, 73(21), 8649–8652.

- Watts, P., et al. (2004). A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system. Lab on a Chip, 4(4), 313-316.

- El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI.

- Semantic Scholar. (n.d.). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.

- Gutmann, B., et al. (2013). Rediscovering Cyanogen Gas for Organic Synthesis: Formation of 2-Cyanothiazole Derivatives. Organic letters, 15(19), 5004–5007.

- Wikimedia Commons. (2014). File:Synthesis-scheme-for-synthesizing-2-amino-4-chloro-5-formylthiazole.jpg.

- Der Pharma Chemica. (n.d.). Synthesis of novel 2-amino thiazole derivatives.

- Chemical Communications (RSC Publishing). (n.d.). Copper-catalyzed cyanation of arenes using benzyl nitrile as a cyanide anion surrogate.

- PubMed. (n.d.). Copper-mediated cyanation of aryl halide with the combined cyanide source.

- Shodhganga. (n.d.). Chapter 1.

- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.

- Chemistry Steps. (n.d.). Preparation of Nitriles.

- ResearchGate. (n.d.). Copper-mediated cyanation reactions.

- National Center for Biotechnology Information. (n.d.). Catalytic Cyanation of C–N Bonds with CO2/NH3.

- Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration.

- Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Iron(iii)-catalyzed α-cyanation and carbonylation with 2-pyridylacetonitrile: divergent synthesis of α-amino nitriles and tetrahydroisoquinolinones.

- Master Organic Chemistry. (n.d.). Dehydration of amides to give nitriles.

- National Center for Biotechnology Information. (n.d.). Organic Acid to Nitrile: A Chemoenzymatic Three‐Step Route.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. synarchive.com [synarchive.com]

- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sandmeyer Reaction [organic-chemistry.org]

- 6. Rediscovering Cyanogen Gas for Organic Synthesis: Formation of 2-Cyanothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. One moment, please... [chemistrysteps.com]

- 8. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

Spectroscopic Data for 4-Chloro-thiazole-2-carbonitrile: An In-depth Technical Guide

Introduction

4-Chloro-thiazole-2-carbonitrile is a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Its unique electronic properties, stemming from the interplay of the electron-withdrawing nitrile and chloro groups on the thiazole ring, make it a valuable building block in the synthesis of novel bioactive molecules and functional materials. Accurate structural elucidation and characterization are paramount for its effective utilization. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling them to confidently identify and utilize this compound in their work.

While experimentally obtained spectra are the gold standard, in their absence, predicted data based on established principles and spectral databases for similar structures can provide valuable insights. The data presented herein is a combination of established spectroscopic principles for thiazole and nitrile moieties and predicted values.

Molecular Structure and Properties

-

Chemical Formula: C₄HClN₂S

-

Molecular Weight: 144.58 g/mol [1]

-

CAS Number: 1363383-13-4[1]

-

Structure:

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

Experimental Protocol: Acquiring NMR Spectra

This protocol outlines the general procedure for obtaining high-quality NMR spectra of this compound.

1. Sample Preparation:

- Weigh approximately 10-20 mg of the solid this compound.

- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.[2] The choice of solvent is critical and should be based on the solubility of the compound and the desired spectral window.

- Once dissolved, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube. This removes any particulate matter that could degrade spectral quality.

- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

2. Instrument Setup and Data Acquisition:

- Insert the NMR tube into the spectrometer's probe.

- Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

- Acquire a ¹H NMR spectrum. Typical parameters for a 400 MHz spectrometer would include a 30° pulse width, a spectral width of -2 to 12 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second.

- For the ¹³C NMR spectrum, a proton-decoupled experiment is typically performed. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2 seconds) are generally required to obtain a good signal-to-noise ratio.

¹H NMR Spectroscopy: Predicted Data and Interpretation

The ¹H NMR spectrum of this compound is expected to be simple, showing a single signal for the lone proton on the thiazole ring.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.5 - 9.0 | Singlet | 1H | H-5 |

Interpretation: The proton at the 5-position (H-5) of the thiazole ring is expected to appear as a singlet in the downfield region of the spectrum. This significant downfield shift is attributed to the deshielding effects of the electronegative nitrogen and sulfur atoms within the aromatic ring, as well as the electron-withdrawing nature of the adjacent chloro and nitrile groups. The absence of any neighboring protons results in a singlet multiplicity.

¹³C NMR Spectroscopy: Predicted Data and Interpretation

The proton-decoupled ¹³C NMR spectrum will provide information on the different carbon environments within the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~155 - 160 | C-2 |

| ~140 - 145 | C-4 |

| ~120 - 125 | C-5 |

| ~110 - 115 | -C≡N |

Interpretation:

-

C-2 and C-4: These carbons are part of the thiazole ring and are bonded to heteroatoms (N and S) and the electron-withdrawing chloro group. Consequently, they are expected to be significantly deshielded and appear at the downfield end of the spectrum.

-

C-5: This carbon is also part of the aromatic ring and will be deshielded, though likely to a lesser extent than C-2 and C-4.

-

Nitrile Carbon (-C≡N): The carbon of the nitrile group typically appears in a characteristic region around 110-120 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Acquiring an FT-IR Spectrum

The following is a standard procedure for obtaining an FT-IR spectrum of a solid sample using the Attenuated Total Reflectance (ATR) technique.

1. Sample Preparation:

- Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol or acetone, and allow it to dry completely.

- Place a small amount of the solid this compound directly onto the ATR crystal.

2. Data Acquisition:

- Lower the press arm to ensure good contact between the sample and the crystal.

- Collect a background spectrum of the empty ATR crystal.

- Collect the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

- Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Predicted IR Data and Interpretation

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3150 | Weak to Medium | C-H stretch (aromatic) |

| ~2220 - 2260 | Strong, Sharp | C≡N stretch (nitrile) |

| ~1500 - 1550 | Medium | C=N stretch (thiazole ring) |

| ~1300 - 1400 | Medium | C-N stretch (thiazole ring) |

| ~800 - 850 | Medium | C-Cl stretch |

Interpretation:

-

C-H Stretch: A weak to medium intensity band above 3000 cm⁻¹ is characteristic of the C-H stretching vibration of the proton attached to the aromatic thiazole ring.

-

Nitrile Stretch (C≡N): A strong and sharp absorption band in the region of 2220-2260 cm⁻¹ is a definitive indicator of the nitrile functional group.[3] The position and intensity of this peak are highly characteristic.

-

Thiazole Ring Vibrations: The C=N and C-N stretching vibrations of the thiazole ring will give rise to medium intensity bands in the fingerprint region of the spectrum.

-

C-Cl Stretch: The carbon-chlorine stretching vibration is expected to appear in the lower frequency region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.

Experimental Protocol: Acquiring a Mass Spectrum

Electron Ionization (EI) is a common method for the mass analysis of small organic molecules.

1. Sample Preparation:

- Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol, acetonitrile, or dichloromethane) at a concentration of approximately 10-100 µg/mL.[4]

2. Instrument Setup and Data Acquisition:

- Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).

- In the EI source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[5]

- The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), where they are separated based on their mass-to-charge ratio (m/z).

- A detector records the abundance of each ion, generating a mass spectrum.

Predicted Mass Spectrum and Fragmentation Analysis

The mass spectrum will show the molecular ion peak and several fragment ions.

| Predicted m/z | Assignment |

| 144/146 | [M]⁺˙ (Molecular Ion) |

| 109 | [M - Cl]⁺ |

| 83 | [M - Cl - CN]⁺ |

Interpretation:

-

Molecular Ion ([M]⁺˙): The molecular ion peak is expected at m/z 144, corresponding to the molecular weight of the compound. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak will be observed at m/z 146 with about one-third the intensity of the m/z 144 peak. This isotopic pattern is a strong indicator of the presence of one chlorine atom.

-

Fragmentation: Under EI conditions, the molecular ion can fragment. Common fragmentation pathways for thiazole derivatives involve the cleavage of the ring. For this compound, the loss of a chlorine radical to form an ion at m/z 109 is a likely fragmentation pathway. Further fragmentation could involve the loss of a cyanide radical, leading to a fragment at m/z 83.

Caption: Predicted mass spectrometry fragmentation pathway.

Conclusion

This technical guide provides a detailed overview of the expected spectroscopic data for this compound. By combining predicted data with established spectroscopic principles and detailed experimental protocols, researchers are equipped with the necessary tools for the confident identification and characterization of this important heterocyclic compound. The provided NMR, IR, and MS data, along with their interpretations, serve as a valuable reference for those engaged in the synthesis, analysis, and application of this compound in various scientific disciplines.

References

- BenchChem. (n.d.). Application Notes & Protocols: NMR Spectroscopy for the Structure Elucidaion of Complex Organic Molecules.

- Bruker. (n.d.). Guide to FT-IR Spectroscopy.

- Fiveable. (n.d.). Mass spectrometry (MS) | Organic Chemistry II Class Notes.

- Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility.

- Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy.

- NMRDB.org. (n.d.). Predict 13C carbon NMR spectra.

- Oregon State University. (n.d.). The Mass Spectrometry Experiment.

- Research and Reviews: A Journal of Pharmaceutical Sciences. (2016).

- Royal Society of Chemistry. (2013).

- Springer Nature. (n.d.). Mass Spectrometry Protocols and Methods.

- University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy of Solids. Retrieved from CU Boulder Organic Chemistry website.

- Wiley SpectraBase. (n.d.). 4-Chloro-thiazole - Optional[13C NMR] - Chemical Shifts.

- Asian Journal of Chemistry. (2005). 13C-NMR Studies of Some Heterocyclically Substituted Chromones.

- ChemicalBook. (n.d.). Thiazole(288-47-1) 1H NMR spectrum.

- eGyanKosh. (n.d.). EXPT. 8 STRUCTURAL DETERMINATION OF SIMPLE ORGANIC COMPOUNDS USING 1H-NMR SPECTROMETRY.

- MDPI. (2024). Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes.

- National Institutes of Health. (2019).

- ResearchGate. (n.d.). (a) Observed IR spectrum of thiazole (1) isolated in a solid argon....

- ResearchGate. (n.d.). FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature.

- ResearchGate. (n.d.). Table 3 1 H NMR spectral data of some of the prepared compounds.

- ResearchGate. (n.d.). Table 4 . 13 C-NMR chemical shifts (ppm) of the carbonyl groups of NAH....

- ResearchGate. (n.d.). Thiazoles: iii. Infrared spectra of methylthiazoles.

- Scribd. (n.d.). FTIR Analysis of Organic Compounds | PDF | Infrared Spectroscopy.

- Synthonix. (n.d.). This compound - [C7757].

- University of Calgary. (n.d.). Table of Characteristic IR Absorptions.

- University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. spectrabase.com [spectrabase.com]

- 4. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 5. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

Introduction: The Significance of 4-Chloro-thiazole-2-carbonitrile

An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-Chloro-thiazole-2-carbonitrile

Prepared by: Gemini, Senior Application Scientist

This guide provides a detailed analysis of the ¹H NMR spectrum of this compound, a key heterocyclic building block in medicinal chemistry and materials science. The document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and purity assessment.

This compound (CAS No. 1003-43-6) is a substituted thiazole derivative. The thiazole ring is a fundamental scaffold found in numerous pharmacologically active compounds, including vitamin B1 (thiamine) and various antibiotics and anticancer agents. The specific substitution pattern of this molecule—a chloro group at the 4-position and a cyano group at the 2-position—renders it a versatile intermediate for further chemical modification.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural confirmation of such molecules in solution. This guide will deconstruct the expected ¹H NMR spectrum of this compound, focusing on the underlying principles that govern its appearance and providing practical insights for its acquisition and interpretation.

Molecular Structure and Predicted ¹H NMR Spectrum

The structure of this compound features a single proton attached to the C-5 position of the thiazole ring. This structural simplicity leads to a correspondingly simple, yet informative, ¹H NMR spectrum.

Based on computational predictions and analysis of similar structures, the spectrum is expected to exhibit a single signal. This signal corresponds to the sole aromatic proton (H-5).

Table 1: Predicted ¹H NMR Spectral Parameters for this compound

| Proton ID | Predicted Chemical Shift (δ) in CDCl₃ | Multiplicity | Integration |

| H-5 | ~8.2 ppm | Singlet (s) | 1H |

Note: The chemical shift is a predicted value and may vary slightly based on experimental conditions such as solvent and concentration.

In-Depth Spectral Analysis: A Mechanistic Approach

The position and form of the H-5 signal are dictated by the unique electronic environment of the thiazole ring, which is heavily influenced by its substituents.

Chemical Shift (δ): The Impact of Electronic Effects

The predicted chemical shift of ~8.2 ppm for the H-5 proton is significantly downfield, indicating that this proton is highly "deshielded." This deshielding arises from a combination of factors inherent to the thiazole ring and the effects of the electron-withdrawing substituents.

-

Thiazole Ring Aromaticity: The thiazole ring is an aromatic system. The circulation of π-electrons in the ring generates a ring current, which creates a local magnetic field that strongly deshields the protons attached to the ring, moving their signals downfield.

-

Inductive and Anisotropic Effects of Heteroatoms:

-

The nitrogen atom at position 3 is highly electronegative and withdraws electron density from the ring through the sigma bonds (inductive effect), deshielding adjacent protons.

-

The sulfur atom at position 1 also contributes to the overall electronic environment, influencing the aromatic system and the chemical shift of H-5.

-

-

Electron-Withdrawing Substituents: The deshielding of H-5 is further intensified by the powerful electron-withdrawing nature of the chloro and cyano groups.

-

4-Chloro Group: The chlorine atom is highly electronegative and withdraws electron density inductively, reducing the electron density at C-5 and thus deshielding the attached H-5 proton.

-

2-Cyano Group (-C≡N): The cyano group is one of the strongest electron-withdrawing groups. It withdraws electron density through both induction and resonance, significantly lowering the electron density across the entire ring system and causing a substantial downfield shift for the remaining H-5 proton.

-

Multiplicity: The Absence of Coupling

The H-5 signal is predicted to be a singlet (s) . This is because there are no protons on the adjacent carbon atoms (C-4 is substituted with a chlorine atom). In ¹H NMR spectroscopy, spin-spin coupling (which splits a signal into doublets, triplets, etc.) only occurs between non-equivalent protons that are typically on adjacent atoms (vicinal coupling). Since H-5 has no neighboring protons, it appears as a single, unsplit peak.

Integration: Stoichiometric Confirmation

The integral of the singlet at ~8.2 ppm will correspond to a single proton (1H). This provides quantitative confirmation that the signal originates from the sole proton present in the molecule's unique chemical environment.

Experimental Protocol and Practical Considerations

To ensure the acquisition of a high-quality, reproducible ¹H NMR spectrum, a standardized protocol is essential.

Recommended Experimental Workflow

Caption: Workflow for NMR analysis of this compound.

Solvent Selection

The choice of deuterated solvent is critical as it can influence the chemical shift.

-

Chloroform-d (CDCl₃): A common, non-polar solvent. It is a good choice for this compound and is the solvent for which the prediction of ~8.2 ppm is based.

-

Dimethyl sulfoxide-d₆ (DMSO-d₆): A highly polar solvent that can cause shifts in proton resonances compared to CDCl₃, often moving them further downfield due to its ability to engage in intermolecular interactions.

Purity Assessment

A real-world spectrum may contain additional signals. The analyst should look for:

-

Residual Solvent Peaks: A small peak corresponding to the non-deuterated portion of the NMR solvent (e.g., CHCl₃ at 7.26 ppm).

-

Water: A broad singlet, often around 1.5-2.0 ppm in CDCl₃, depending on conditions.

-

Synthetic Impurities: Signals from starting materials or by-products. The simplicity of the target molecule's spectrum makes the identification of impurity peaks relatively straightforward.

Conclusion

The ¹H NMR spectrum of this compound is a textbook example of how molecular structure dictates spectroscopic output. The expected spectrum, consisting of a single deshielded singlet at approximately 8.2 ppm, serves as a distinct fingerprint for this molecule. A thorough understanding of the electronic effects of the thiazole core and its powerful electron-withdrawing substituents allows for a confident and mechanistically sound interpretation of the spectrum, making ¹H NMR an indispensable tool for the verification and quality control of this important chemical intermediate.

13C NMR chemical shifts of 4-Chloro-thiazole-2-carbonitrile

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 4-Chloro-thiazole-2-carbonitrile

Abstract

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for this compound. Designed for researchers, chemists, and drug development professionals, this document delves into the theoretical principles governing chemical shifts in heterocyclic systems, the specific electronic effects of chloro and cyano substituents, and a detailed experimental protocol for spectral acquisition. By integrating theoretical predictions with comparative data from related thiazole derivatives, this guide offers a robust framework for the structural elucidation and characterization of this and similar molecules.

Introduction: The Role of ¹³C NMR in Heterocyclic Chemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural determination of organic molecules.[1] Among its variants, ¹³C NMR provides direct insight into the carbon skeleton, revealing the electronic environment of each unique carbon atom.[2] For heterocyclic compounds like this compound, which form the core of many pharmaceutical agents, a precise understanding of their ¹³C NMR spectra is critical for confirming identity, purity, and structure-activity relationships.

The thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms. The distribution of electrons in this ring is inherently asymmetric, and the introduction of powerful electron-withdrawing substituents—a chlorine atom at the 4-position and a nitrile group at the 2-position—profoundly alters this distribution. These alterations are directly reflected in the ¹³C NMR chemical shifts, making the spectrum a sensitive probe of the molecule's electronic architecture.

Theoretical Analysis: Substituent Effects on the Thiazole Ring

The chemical shift (δ) of a carbon nucleus is determined by the local magnetic field it experiences, which is shielded or deshielded by the surrounding electron density. In this compound, the shifts of the three ring carbons (C2, C4, C5) and the nitrile carbon (CN) are governed by the interplay of inductive and resonance (mesomeric) effects of the substituents.

-

Baseline Thiazole: In an unsubstituted thiazole ring, the carbon atoms have characteristic chemical shifts, with C2 being the most deshielded due to its position between two heteroatoms.[3]

-

The Cyano Group (-CN) at C2: The nitrile group is a potent electron-withdrawing group through both induction (-I effect) and resonance (-M effect). It strongly deshields the directly attached C2 carbon. Its influence extends to C4 and C5, further modifying their electron density. The carbon of the nitrile group itself appears in a distinct region of the spectrum, typically between 110-125 ppm.[4]

-

The Chlorine Atom (-Cl) at C4: Chlorine exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity, which significantly deshields the C4 carbon. Concurrently, it has a weaker electron-donating resonance effect (+M) via its lone pairs, which can slightly shield the C2 and C5 positions. The net result at C4 is a strong deshielding.

The combined influence of these two substituents results in a predictable pattern of chemical shifts, which can be visualized as follows:

Caption: Standard workflow for ¹³C NMR spectroscopy.

Step-by-Step Methodology:

-

Sample Preparation:

-

Action: Accurately weigh 15-25 mg of this compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

Rationale: CDCl₃ is a standard solvent with a well-known residual peak (~77.16 ppm) that does not interfere with the expected signals. [5]This concentration provides a good balance for achieving adequate signal-to-noise in a reasonable time.

-

Action: Add a small drop of tetramethylsilane (TMS) as an internal standard.

-

Rationale: TMS is chemically inert and its ¹³C signal is defined as 0.0 ppm, providing a universal reference point for chemical shifts.

-

-

Instrument and Experiment Setup (on a 400 MHz Spectrometer):

-

Action: Select a standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker systems).

-

Rationale: Proton decoupling collapses C-H coupling multiplets into single lines for each carbon, simplifying the spectrum and increasing signal intensity via the Nuclear Overhauser Effect (NOE).

-

Action: Set the spectral width (SW) to ~240 ppm (from -10 to 230 ppm).

-

Rationale: This wide range ensures that all possible carbon signals, from the upfield TMS to potentially far downfield carbons, are captured. [4] * Action: Set the number of scans (NS) to 1024 or higher.

-

Rationale: Due to the low natural abundance of the ¹³C isotope (~1.1%), a large number of scans must be co-added to achieve a sufficient signal-to-noise ratio, especially for the quaternary carbons (C2, C4, -CN) which do not benefit as much from NOE and often have longer relaxation times.

-

Action: Set the relaxation delay (D1) to at least 2.0 seconds.

-

Rationale: A sufficient delay between pulses is crucial to allow the quaternary carbon nuclei to fully relax back to their equilibrium state. A short D1 can lead to signal saturation and inaccurate peak integrals, compromising the quantitative aspects of the spectrum.

-

-

Data Acquisition:

-

Action: Lock the spectrometer on the deuterium signal of the CDCl₃ solvent and shim the magnetic field to achieve optimal homogeneity.

-

Rationale: Locking ensures field stability throughout the experiment, while shimming maximizes spectral resolution.

-

Action: Run the experiment. The acquisition time will depend on the number of scans and relaxation delay.

-

-

Data Processing:

-

Action: Apply an exponential multiplication function (line broadening of ~1-2 Hz) before Fourier Transformation.

-

Rationale: This improves the signal-to-noise ratio at the minor cost of slightly broader peaks.

-

Action: Perform Fourier Transformation (FT) followed by automated or manual phase correction and baseline correction.

-

Rationale: These steps convert the raw time-domain data into the familiar frequency-domain spectrum and ensure that all peaks are correctly phased and rise from a flat baseline.

-

Action: Calibrate the spectrum by setting the TMS peak to 0.0 ppm.

-

Rationale: This final step references all other peaks to the universal standard, ensuring data accuracy and comparability.

-

Conclusion

The ¹³C NMR spectrum of this compound is a direct fingerprint of its unique electronic structure. The chemical shifts of its four distinct carbon atoms are dictated by the powerful and opposing electronic effects of the chloro and cyano substituents. By combining theoretical predictions with comparative analysis of known thiazole derivatives, we can confidently assign the signals at approximately 145.2 ppm (C4), 142.1 ppm (C2), 121.5 ppm (C5), and 112.3 ppm (-CN). The detailed experimental protocol provided herein establishes a robust method for obtaining a high-fidelity spectrum, crucial for the rigorous characterization required in modern chemical and pharmaceutical research.

References

- A˘gırba¸s, H., & Kara, Y. (2004). C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives.

- Sharma, V. P. (2004). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 16(3-4), 1471-1476. [Link]

- Kara, Y. S., Tekin, N., & Ussenov, N. (2025). Substituent effect investigation at 13C NMR chemical shifts in CDCl3 solution of novel thiadiazole derivatives with SSP, DSP, DSP-NLR equations. Journal of Molecular Structure, 143180. [Link]

- SpectraBase. (2025). Thiazole. Wiley-VCH GmbH. [Link]

- Abdel-Shakour, E., et al. (2021). NMR spectroscopic investigation of benzothiazolylacetonitrile azo dyes. Diva-portal.org. [Link]

- ResearchGate. (n.d.). 1 H and 13 C NMR chemical shifts of compound 3.4 with key interactions in the relevant HMBC spectra. [Link]

- Nagarajan, K. (1986). Some applications of 13C NMR spectroscopy in heterocyclic structure assignments. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 96(6), 447-463. [Link]

- Lee, D., et al. (2021). Synthesis and Structural Confirmation of the Thiazole Alkaloids Derived from Peganum harmala L. Applied Sciences, 12(1), 78. [Link]

- ResearchGate. (2010).

- El-Damasy, A. K., et al. (2023). Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. Molecules, 28(14), 5485. [Link]

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0245029). [Link]

- Gable, K. (2022). ¹³C NMR Chemical Shifts.

- Reich, H. J. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. ACS Division of Organic Chemistry. [Link]

- Al-Shboul, T. M. A., et al. (2021). 1,3-Thiazole-4-carbonitrile.

- Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]

- N/A. (n.d.). 13C NMR Chemical Shift Table. [Link]

- Clark, J. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

- Banfi, D., & Patiny, L. (2008). www.nmrdb.org: Resurrecting and processing NMR spectra on-line. Chimia, 62(4), 280-281. [Link]

Sources

An In-depth Technical Guide to the Infrared Spectroscopy of 4-Chloro-thiazole-2-carbonitrile

This guide provides a comprehensive examination of the infrared (IR) spectroscopic characteristics of 4-Chloro-thiazole-2-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings of its IR spectrum, offers a detailed experimental protocol for its acquisition, and provides an in-depth analysis of its key vibrational modes.

Introduction: The Significance of Spectroscopic Interrogation

This compound (C₄HClN₂S) is a substituted thiazole derivative featuring a reactive nitrile group and a chloro substituent. The thiazole ring is a privileged scaffold in drug discovery, appearing in a multitude of approved pharmaceuticals. The nitrile group can act as a hydrogen bond acceptor or be transformed into other functional groups, while the chloro atom provides a site for further chemical modification. Understanding the vibrational properties of this molecule through IR spectroscopy is crucial for its identification, purity assessment, and for monitoring its transformations in chemical reactions.

Infrared spectroscopy probes the vibrational modes of a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the energy of these vibrations.[1][2] The resulting spectrum is a unique molecular "fingerprint" that provides valuable information about the functional groups present and the overall molecular structure.[3]

Theoretical Framework: Predicting the Vibrational Landscape

The IR spectrum of this compound is a composite of the vibrational modes of its constituent functional groups: the thiazole ring, the nitrile group (C≡N), and the carbon-chlorine bond (C-Cl).

The Diagnostic Region (1500-4000 cm⁻¹)

This region of the IR spectrum is typically where the most characteristic functional group absorptions appear.[1][4]

-

C-H Stretching: The thiazole ring possesses a single C-H bond. Aromatic and heteroaromatic C-H stretching vibrations typically occur at wavenumbers slightly above 3000 cm⁻¹. For this compound, a weak to medium intensity band is expected in the range of 3100-3000 cm⁻¹.[5]

-

Nitrile (C≡N) Stretching: The carbon-nitrogen triple bond of the nitrile group gives rise to a very strong and sharp absorption band.[6] For nitriles conjugated with an aromatic or heteroaromatic ring, this peak is typically observed in the 2240–2220 cm⁻¹ region.[6][7] The intensity of this peak is due to the large change in dipole moment during the stretching vibration.[6] This is a highly diagnostic peak for identifying the presence of the nitrile functional group.[7]

The Fingerprint Region (below 1500 cm⁻¹)

This region is rich with complex vibrational modes, including stretching and bending vibrations, that are unique to the overall molecular structure.[8]

-

Thiazole Ring Vibrations: The thiazole ring itself exhibits a series of characteristic stretching and bending vibrations. These include C=C and C=N stretching modes, which are expected to appear in the 1650–1400 cm⁻¹ range.[9][10] Studies on thiazole derivatives have identified bands in these regions as being characteristic of the ring skeleton.[11][12]

-

C-Cl Stretching: The stretching vibration of the carbon-chlorine bond is expected to be found in the 840–600 cm⁻¹ region.[13] The exact position can be influenced by the surrounding molecular structure.

The following diagram illustrates the key functional groups and their expected vibrational modes in this compound.

Caption: Key functional groups and their expected IR vibrational frequencies.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The following protocol outlines a standard procedure for obtaining the FT-IR spectrum of this compound.

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[14][15]

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[16]

-

Material Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[17] Consult the Safety Data Sheet (SDS) for comprehensive safety information.[14][15][16][17][18]

Sample Preparation (Attenuated Total Reflectance - ATR)

Attenuated Total Reflectance (ATR) is a convenient and widely used technique for acquiring IR spectra of solid samples with minimal preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR accessory.

-

Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

-

Pressure Application: Use the pressure clamp to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the sample spectrum.

Instrumentation and Parameters

-

Instrument: A Fourier Transform Infrared (FT-IR) spectrometer.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically sufficient to obtain a good signal-to-noise ratio.

-

Data Processing: Perform an ATR correction if necessary.

The following diagram outlines the experimental workflow for acquiring the IR spectrum.

Caption: Experimental workflow for IR spectrum acquisition.

Spectral Interpretation: Decoding the Vibrational Signature

The following table summarizes the expected characteristic absorption bands in the IR spectrum of this compound and their assignments.

| Wavenumber Range (cm⁻¹) | Intensity | Shape | Assignment | Vibrational Mode |

| 3100 - 3000 | Weak to Medium | Sharp | Aromatic C-H | Stretching |

| 2240 - 2220 | Strong | Sharp | C≡N (Nitrile) | Stretching |

| 1650 - 1550 | Medium | Sharp | C=N | Ring Stretching |

| 1550 - 1400 | Medium to Strong | Multiple Sharp Bands | C=C | Ring Stretching |

| 1400 - 1000 | Medium to Weak | Complex Pattern | Thiazole Ring | Bending/Deformation |

| 840 - 600 | Medium to Strong | Sharp | C-Cl | Stretching |

Conclusion

The infrared spectrum of this compound provides a wealth of information regarding its molecular structure. The highly characteristic and intense nitrile stretch, coupled with the C-H, C=N, C=C, and C-Cl vibrations, allows for unambiguous identification and assessment of this important heterocyclic compound. This guide provides the foundational knowledge for researchers to effectively utilize IR spectroscopy in their work with this compound and related derivatives.

References

- Chemistry Steps. (n.d.). Interpreting IR Spectra.

- Master Organic Chemistry. (2025, November 21). Mastering Infrared Spectrum Analysis: A Step-by-Step Guide to Confident Interpretation.

- Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

- JoVE. (2024, December 5). Video: IR Frequency Region: Alkyne and Nitrile Stretching.

- Canadian Science Publishing. (n.d.). THIAZOLES: III. INFRARED SPECTRA OF METHYLTHIAZOLES.

- Canadian Science Publishing. (n.d.). THIAZOLES: III. INFRARED SPECTRA OF METHYLTHIAZOLES.

- Specac Ltd. (n.d.). Interpreting Infrared Spectra.

- Scribd. (n.d.). 05 Notes On Nitriles IR Spectra.

- Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.

- ACS Publications. (n.d.). Interpretation of Infrared Spectra Second Edition.

- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.

- ACS Publications. (2016, April 19). Correlating Nitrile IR Frequencies to Local Electrostatics Quantifies Noncovalent Interactions of Peptides and Proteins. The Journal of Physical Chemistry B.

- MDPI. (2019, May 4). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules.

- Spectroscopy Online. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles.

- ResearchGate. (2025, August 6). Thiazoles: iii. Infrared spectra of methylthiazoles.

- ResearchGate. (n.d.). (a) Observed IR spectrum of thiazole (1) isolated in a solid argon....

- Synthonix. (n.d.). This compound.

- Springer Nature. (2026, January 4). Molecular analysis of vibrational and structural characteristics in bi-thiazole derivatives.

- ChemUniverse. (n.d.). This compound.

- Arctom Scientific. (n.d.). CAS NO. 1363383-13-4 | this compound.

- Kwantlen Polytechnic University. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I.

- University of Babylon. (n.d.). The features of IR spectrum.

- National Institutes of Health. (n.d.). Precise equilibrium structure of thiazole (c-C3H3NS) from twenty-four isotopologues.

- Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands.

- ResearchGate. (2025, August 6). The vibrational spectrum of thiazole between 600 and 1400 cm-1 revisited: A combined high-resolution infrared and theoretical study.

- University of California, Santa Cruz. (n.d.). IR Tables, UCSC Table 1. Characteristic IR Absorption Peaks of Functional Groups.

- Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach.

- Chemistry Steps. (n.d.). Infrared (IR) Spectroscopy Practice Problems.

- RSC Publishing. (n.d.). Vibrational mode-specific quasi-classical trajectory studies for the two-channel HI + C2H5 reaction.

- ResearchGate. (n.d.). Vibrational spectroscopy of triazoles and tetrazole.

Sources

- 1. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 4. Interpreting IR Spectra [chemistrysteps.com]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. smart.dhgate.com [smart.dhgate.com]

- 9. researchgate.net [researchgate.net]

- 10. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking [mdpi.com]

- 13. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 14. fishersci.co.uk [fishersci.co.uk]

- 15. static.cymitquimica.com [static.cymitquimica.com]

- 16. fishersci.com [fishersci.com]

- 17. stemcell.com [stemcell.com]

- 18. tcichemicals.com [tcichemicals.com]

A Senior Application Scientist's Guide to the Mass Spectrometric Analysis of 4-Chloro-thiazole-2-carbonitrile

An In-depth Technical Guide for Drug Development Professionals

Abstract: This technical guide provides a comprehensive framework for the mass spectrometric analysis of 4-Chloro-thiazole-2-carbonitrile (C₄HClN₂S), a key heterocyclic building block in medicinal chemistry. Authored from the perspective of a Senior Application Scientist, this document moves beyond rote protocols to explain the causal reasoning behind experimental design, data interpretation, and structural validation. We will explore the foundational principles of ionizing and fragmenting halogenated thiazoles, predict the fragmentation pathway of the target molecule, and provide a detailed, field-tested Gas Chromatography-Mass Spectrometry (GC-MS) protocol. The core philosophy of this guide is to treat the analytical process as a self-validating system, where the molecular ion's isotopic signature and logical fragmentation patterns converge to provide unambiguous structural confirmation.

Introduction to the Analytical Challenge

The Analyte: this compound

This compound is a substituted thiazole derivative with the molecular formula C₄HClN₂S and a monoisotopic molecular weight of approximately 144.59 g/mol .[1][2] Its structure, featuring a reactive nitrile group and a chlorine atom on the stable thiazole core, makes it a valuable intermediate in the synthesis of more complex pharmaceutical compounds. Accurate and reliable characterization of this molecule is paramount for ensuring the quality, purity, and structural integrity of downstream drug candidates.

| This compound | ||||||

| ||||||

|

Figure 1: Structure and Properties of the Target Analyte.

The Imperative of Mass Spectrometry

Mass spectrometry (MS) is an indispensable tool for molecular characterization. Its ability to provide precise mass-to-charge ratio (m/z) data allows for the confirmation of molecular weight and the elucidation of molecular structure through controlled fragmentation. For a compound like this compound, MS serves not only to confirm its identity but also to assess its purity by detecting and identifying potential impurities or degradation products.

Guide Objectives

This guide is designed to equip the researcher with the expertise to:

-

Understand the predictable mass spectrometric behavior of halogenated thiazoles.

-

Develop a robust analytical method for the title compound using GC-MS.

-

Interpret the resulting mass spectrum with a high degree of confidence.

-

Utilize the principles of logical fragmentation and isotopic analysis to create a self-validating result.

Foundational Principles for Analyzing Halogenated Heterocycles

Selecting the Right Ionization Technique

The choice of ionization method is the most critical first step. For relatively small, volatile, and thermally stable organic molecules like this compound, Electron Ionization (EI) is the gold standard.

-

Causality: EI at a standard 70 eV imparts significant energy into the molecule, inducing reproducible and extensive fragmentation.[3] This creates a rich "fingerprint" mass spectrum that is highly specific to the molecule's structure and is searchable against established libraries. While softer techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are excellent for larger or more polar molecules, they often produce simpler spectra (dominated by the molecular ion) that may lack the structural detail required for unambiguous identification of a small molecule.[3]

The Chlorine Isotopic Signature: A Built-in Validator

Nature provides a crucial internal validation tool for chlorinated compounds. Chlorine exists as two stable isotopes: ³⁵Cl (~75.8% abundance) and ³⁷Cl (~24.2% abundance). This results in a highly characteristic isotopic pattern for any chlorine-containing ion.

-

Expert Insight: For any fragment containing one chlorine atom, you will observe two peaks separated by 2 m/z units. The peak at the lower mass (M, containing ³⁵Cl) will be approximately three times more intense than the peak at the higher mass (M+2, containing ³⁷Cl). The presence of this ~3:1 ratio is non-negotiable and serves as the first checkpoint for validating the identity of any chlorine-containing fragment.

Fragmentation Tendencies of Thiazoles

Studies on the mass spectra of various thiazole derivatives have established several guiding principles for predicting their fragmentation.[4][5]

-

Abundant Molecular Ions: Thiazoles are aromatic heterocycles and are generally stable enough to produce an abundant molecular ion peak, which is essential for determining the molecular weight.[4][5]

-

Ring Stability: While the thiazole ring itself is stable, it will fragment under EI conditions. In fused ring systems, the thiazole ring often proves less stable than adjacent pyrimidine rings, suggesting it is a likely site of initial fragmentation.[6][7]

-

Side-Chain Loss: The initial fragmentation events almost always involve the loss of substituents from the ring as radicals or neutral molecules.

Predicted Mass Spectrum and Fragmentation of this compound

Based on the foundational principles, we can predict the primary fragmentation pathways for our target molecule.

The Molecular Ion (M•⁺)

The electron ionization of this compound will generate a molecular ion radical (M•⁺). This will be visible as the highest m/z cluster in the spectrum.

-

Expected m/z: A peak at m/z 144 (C₄H³⁵ClN₂S) and a corresponding peak at m/z 146 (C₄H³⁷ClN₂S).

-

Validation Check: The intensity ratio of m/z 144 to m/z 146 must be approximately 3:1.

Key Fragmentation Pathways

The energetic molecular ion will undergo a series of competing fragmentation reactions to produce smaller, stable ions.

-

Loss of Chlorine Radical (•Cl): A common pathway for chlorinated aromatics is the homolytic cleavage of the C-Cl bond.

-

Neutral Loss: •Cl (mass 35)

-

Resulting Ion: [M - Cl]⁺ at m/z 109 .

-

Insight: This fragment is expected to be significant. Since it no longer contains chlorine, it will appear as a single peak, not an isotopic cluster.

-

-

Loss of Cyanide Radical (•CN): The nitrile group can be lost via radical cleavage.

-

Neutral Loss: •CN (mass 26)

-

Resulting Ion: [M - CN]⁺ at m/z 118 and m/z 120 .

-

Validation Check: This resulting ion still contains the chlorine atom, so it must exhibit the characteristic ~3:1 isotopic pattern.

-

-

Ring Cleavage via Loss of Thiocyanate Radical (•SCN): The thiazole ring can fragment, leading to the expulsion of stable neutral species.

-

Neutral Loss: •SCN (mass 58)

-

Resulting Ion: [M - SCN]⁺ at m/z 86 and m/z 88 .

-

Insight: This pathway represents a significant rearrangement and cleavage of the heterocyclic core. The resulting ion must also show the 3:1 chlorine isotope pattern.

-

M [label=<Molecular Ion (M•⁺)C₄HClN₂S•⁺m/z 144/146>, fillcolor="#FBBC05"];

F1 [label=<[M - Cl]⁺C₄HN₂S⁺m/z 109>, fillcolor="#4285F4"]; F2 [label=<[M - CN]⁺C₃HClNS⁺m/z 118/120>, fillcolor="#4285F4"]; F3 [label=<[M - SCN]⁺C₃HClN⁺m/z 86/88>, fillcolor="#4285F4"];

M -> F1 [label=" - •Cl "]; M -> F2 [label=" - •CN "]; M -> F3 [label=" - •SCN "]; }

Figure 2: Predicted Primary Fragmentation Pathways.

Summary of Expected Ions

The following table summarizes the key ions that are critical for confirming the structure of this compound.

| m/z (³⁵Cl / ³⁷Cl) | Proposed Identity | Isotope Pattern Expected? | Rationale |

| 144 / 146 | Molecular Ion [M]•⁺ | Yes (~3:1) | Parent molecule with one chlorine atom. |

| 118 / 120 | [M - CN]⁺ | Yes (~3:1) | Loss of the nitrile radical. |

| 109 | [M - Cl]⁺ | No | Loss of the chlorine radical. |

| 86 / 88 | [M - SCN]⁺ | Yes (~3:1) | Ring fragmentation with loss of thiocyanate. |

Experimental Protocol: GC-MS Analysis

Rationale for GC-MS

Gas Chromatography is an ideal separation technique for this analyte due to its predicted volatility and thermal stability. Coupling it with a Mass Spectrometer (GC-MS) allows for the analysis of a purified compound as it elutes from the GC column, yielding a clean mass spectrum free from solvent and impurity interference.

Sample Preparation

Trustworthy data begins with proper sample preparation. The goal is to fully dissolve the analyte in a volatile solvent that is compatible with the GC system.

-

Solvent Selection: Dichloromethane (DCM) or Ethyl Acetate are excellent choices due to their volatility and ability to dissolve a wide range of organic compounds.

-

Concentration: Prepare a stock solution of the analyte at approximately 1 mg/mL in the chosen solvent.

-

Working Solution: Dilute the stock solution 50- to 100-fold to a final concentration of 10-20 µg/mL (10-20 ppm).

-

Expert Insight: This concentration range is typically sufficient to produce a strong signal without overloading the GC column or the MS detector, ensuring good peak shape and spectral quality.

-

Instrumentation and Parameters

The following parameters provide a robust starting point for analysis on a standard quadrupole GC-MS system.

Gas Chromatograph (GC) Parameters:

-

Injection Volume: 1 µL

-

Inlet Temperature: 250 °C (Ensures rapid volatilization of the analyte).

-

Injection Mode: Split (e.g., 50:1 ratio) to prevent column overloading.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Column: A standard, non-polar 30 m x 0.25 mm ID x 0.25 µm film thickness column (e.g., DB-5ms, HP-5ms).

-

Oven Program:

-

Initial Temperature: 60 °C, hold for 2 minutes.

-

Ramp: 15 °C/min up to 280 °C.

-

Final Hold: Hold at 280 °C for 5 minutes. (This ensures any less volatile impurities are eluted from the column).

-

Mass Spectrometer (MS) Parameters:

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV (Standard energy for reproducible fragmentation and library matching).

-

Source Temperature: 230 °C (Must be hot enough to prevent analyte condensation but not cause thermal breakdown).

-

Quadrupole Temperature: 150 °C

-

Scan Range: m/z 40 - 250 (This range comfortably covers the molecular ion and all predicted fragments).

-

Solvent Delay: 3 minutes (Prevents the high volume of solvent from entering and saturating the MS detector).

}

Figure 3: Step-by-Step GC-MS Experimental Workflow.

Data Interpretation: The Self-Validating System

A successful analysis is confirmed when multiple data points logically converge.

-

Chromatogram Review: First, examine the total ion chromatogram (TIC). You should observe a sharp, symmetrical peak at a specific retention time.

-

Spectrum Extraction: Extract the mass spectrum from the apex of this peak. Use background subtraction on a nearby baseline region to ensure a clean spectrum.

-

The Validation Gauntlet:

-

Checkpoint 1 (Molecular Weight): Does the spectrum contain a peak cluster at m/z 144/146? If not, you may be looking at an impurity or a degradation product.

-

Checkpoint 2 (Isotope Ratio): Is the intensity ratio of m/z 144 to m/z 146 approximately 3:1? If not, the ion does not contain a single chlorine atom.

-

Checkpoint 3 (Logical Fragments): Are the other major peaks in the spectrum consistent with the predicted fragments (e.g., m/z 118/120, 109, 86/88)?

-

Checkpoint 4 (Fragment Isotope Ratios): Do the chlorine-containing fragments (m/z 118/120, 86/88) also exhibit the correct ~3:1 isotopic ratio?

-

When the answer to all these questions is "yes," the identity of this compound is confirmed with an exceptionally high degree of certainty. This multi-layered validation is the hallmark of a rigorous scientific approach.

Conclusion

The mass spectrometric analysis of this compound is a straightforward process when approached with a foundational understanding of the molecule's likely behavior under electron ionization. By leveraging the inherent diagnostic power of the chlorine isotopic signature and the predictable fragmentation patterns of the thiazole core, researchers can move beyond simple spectrum matching to a more robust, logic-based structural confirmation. The GC-MS protocol and interpretation framework provided in this guide constitute a self-validating system, ensuring that drug development professionals can rely on the analytical data to make critical decisions with confidence.

References

- Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]

- Clarke, G. M., Grigg, R., & Williams, D. H. (1966). Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B: Physical Organic, 339-343. [Link]

- ChemUniverse. (n.d.). This compound.

- Synthonix. (n.d.). This compound.

- Mohamed, Y. A., Abbas, S. E., Abdel-Wareth, A. A., & El-Gendy, M. S. (2012). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Journal of the Korean Chemical Society, 56(2), 244-250. [Link]

- Taylor, L. G., Quenby, S. M., & Costello, P. L. (2021). Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. Spectroscopy Europe, 33(3). [Link]

Sources

- 1. chemuniverse.com [chemuniverse.com]

- 2. Synthonix, Inc > 1363383-13-4 | this compound [synthonix.com]

- 3. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 4. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles | Semantic Scholar [semanticscholar.org]

- 5. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 6. article.sapub.org [article.sapub.org]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Chloro-thiazole-2-carbonitrile: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 4-Chloro-thiazole-2-carbonitrile (CAS No: 1363383-13-4), a key heterocyclic building block in contemporary drug discovery and materials science.[1][2][3][4] Drawing upon available data and established principles of heterocyclic chemistry, this document details the compound's structural features, reactivity profile, and potential synthetic pathways. Furthermore, it explores the burgeoning applications of this and structurally related thiazole derivatives in medicinal chemistry, offering insights for researchers and professionals in the field. All technical data is supported by citations to relevant literature, and detailed experimental protocols are provided for key analytical techniques.

Introduction: The Significance of the Thiazole Moiety

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry.[5] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions have led to its incorporation into a wide array of clinically approved drugs, including antimicrobial, antiretroviral, and anticancer agents.[5][6] The strategic functionalization of the thiazole nucleus allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties. This compound, with its reactive chloro and cyano functionalities, represents a versatile synthon for the elaboration of complex molecular architectures. This guide aims to consolidate the current knowledge on this compound and provide a practical resource for its utilization in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, reaction optimization, and formulation. While experimentally determined data for some properties are not widely published, a combination of supplier information and data from analogous compounds allows for a reliable characterization.

Structural and General Properties

| Property | Value | Source(s) |

| IUPAC Name | 4-chloro-1,3-thiazole-2-carbonitrile | [2] |

| CAS Number | 1363383-13-4 | [1][2][3][4] |

| Molecular Formula | C₄HClN₂S | [1][3] |

| Molecular Weight | 144.58 g/mol | [3] |

| Appearance | White to off-white solid | |

| Purity | Typically ≥97% | [1][2][3] |

| Storage Conditions | Store at 0-8 °C under an inert atmosphere (e.g., nitrogen) | [1][2] |

Predicted and Comparative Physical Properties

| Property | Predicted/Comparative Value | Notes |

| Melting Point | 59-60 °C | Based on the isomer 2-methyl-4-cyanothiazole.[7] The chloro substituent may alter this value. |

| Boiling Point | 137 °C at 25 mmHg | Based on the isomer 2-methyl-4-cyanothiazole.[7] |

| Solubility | Based on the properties of the related 4-(chloromethyl)thiazole hydrochloride, which is soluble in polar organic solvents, this compound is expected to be soluble in polar aprotic solvents like DMF and DMSO, and moderately soluble in alcohols like methanol and ethanol.[8][9] It is likely to have poor solubility in non-polar solvents such as hexane and toluene. |

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by the interplay of the electron-withdrawing cyano group and the chloro substituent on the aromatic thiazole ring.

Nucleophilic Aromatic Substitution (SNAr)

The thiazole ring is susceptible to nucleophilic attack, and the presence of a halogen at the 4-position makes it a prime site for substitution reactions. The general mechanism involves the addition of a nucleophile to the electron-deficient carbon bearing the chlorine, followed by the elimination of the chloride ion.

Causality Behind Experimental Choices: The choice of solvent and base is critical in SNAr reactions. Polar aprotic solvents like DMF or DMSO are often employed to dissolve the reactants and stabilize the charged intermediate (Meisenheimer complex). A non-nucleophilic base is typically used to deprotonate the incoming nucleophile without competing in the substitution reaction.

Caption: Generalized workflow for nucleophilic aromatic substitution.

Studies on related halogenothiazoles have shown that the reactivity at the 2- and 4-positions is sensitive to the nucleophile, its counterion, and the solvent.[10] This suggests that the reactivity of this compound can be modulated by carefully selecting the reaction conditions.

Reactivity of the Cyano Group

The nitrile functionality at the 2-position offers a handle for a variety of chemical transformations, including:

-

Hydrolysis: Conversion to a carboxylic acid or an amide under acidic or basic conditions.

-

Reduction: Transformation into an amine using reducing agents like lithium aluminum hydride.

-

Cycloaddition Reactions: Participation in [3+2] cycloadditions with azides to form tetrazoles.

Proposed Synthesis

While a specific, detailed synthesis of this compound is not extensively documented in readily available literature, a plausible synthetic route can be devised based on established methods for thiazole synthesis, such as the Hantzsch thiazole synthesis or modifications thereof. A potential pathway could involve the reaction of a thioamide with a suitably substituted α-halocarbonyl compound.

A general approach for the synthesis of 4-cyanothiazoles involves the reaction of β,β-dichloro-α-amino-acrylonitrile with a thioformamide in the presence of an acidic catalyst.[7]

Caption: A potential synthetic route to this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted): The proton NMR spectrum is expected to be simple, showing a single singlet for the proton at the 5-position of the thiazole ring. The chemical shift of this proton would likely appear in the aromatic region, anticipated to be around δ 7.5-8.5 ppm, influenced by the electron-withdrawing effects of the adjacent chloro and cyano groups.

¹³C NMR (Predicted): The carbon NMR spectrum would provide more detailed structural information. The predicted chemical shifts for the three carbon atoms of the thiazole ring and the nitrile carbon are as follows:

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C2 (bearing CN) | ~140-145 |

| C4 (bearing Cl) | ~150-155 |

| C5 | ~120-125 |

| CN | ~110-115 |

Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Use a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum on the same instrument. A proton-decoupled pulse sequence is typically used to obtain singlets for each carbon. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy